

Core Photophysical Properties of Sulfo-Cy7 Amine

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Compound of Interest

Compound Name: Sulfo-Cy7 amine

Cat. No.: B15552790

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Sulfo-Cy7 amine is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research for labeling biomolecules such as proteins, antibodies, and nucleic acids.[1][2] Its key characteristic is its fluorescence emission in the NIR window (750-800 nm), which allows for deep tissue penetration and minimal background autofluorescence, making it particularly suitable for in vivo imaging applications.[1][3] The dye is noted for its high photostability and a significant fluorescence quantum yield, which contributes to its brightness and utility in sensitive detection assays.[1][4][5]

Quantitative Data Summary

The essential photophysical parameters of **Sulfo-Cy7 amine** are summarized below. These values are crucial for researchers in designing experiments, selecting appropriate filter sets for imaging, and quantifying fluorescence intensity.

Parameter	Value	Source
Fluorescence Quantum Yield (Φ_f)	0.24	[6][7]
Excitation Maximum (λ_{ex})	~750 nm	[1][4][6][7]
Emission Maximum (λ_{em})	~773 nm	[1][2][6][7][8]
Molar Extinction Coefficient (ϵ)	240,600 L·mol ⁻¹ ·cm ⁻¹	[4][6][7]
Stokes Shift	~23 nm	[1]
Recommended Storage	-20°C in the dark, desiccated	[2][4][5][6]

Note: Sulfo-Cy7 is often described as an improved analog of the Cy7® fluorophore, with some sources stating its quantum yield is improved by 20%.[\[4\]](#)[\[5\]](#)[\[9\]](#)

Determination of Fluorescence Quantum Yield: Experimental Protocol

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[\[10\]](#)[\[11\]](#)[\[12\]](#) The most common and reliable method for determining the Φ_f of a compound is the comparative method, which involves referencing the fluorescence intensity of the sample against a well-characterized standard with a known quantum yield.[\[10\]](#)[\[13\]](#)

This protocol outlines the comparative method as described by Williams et al. for determining the relative fluorescence quantum yield of **Sulfo-Cy7 amine**.

I. Materials and Equipment

- Test Sample: **Sulfo-Cy7 amine**
- Standard: A certified fluorescence standard with a known quantum yield ($\Phi_{f,ST}$) that absorbs and emits in a similar spectral region to **Sulfo-Cy7 amine** (e.g., other cyanine dyes).[\[14\]](#)
- Solvent: High-purity, spectroscopy-grade solvent (e.g., water, PBS, methanol, depending on the standard's characterization). The same solvent should be used for both the test sample

and the standard if possible.

- Spectrophotometer (UV-Vis): For accurate absorbance measurements.
- Spectrofluorometer: With a corrected emission spectrum to account for instrument-specific variations in detection efficiency.
- Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.^[10]

II. Procedure

- Selection of a Standard: Choose a standard with spectral properties overlapping those of **Sulfo-Cy7 amine**.^[13] The standard's quantum yield must be well-documented for the chosen solvent.
- Preparation of Stock Solutions: Prepare concentrated stock solutions of both **Sulfo-Cy7 amine** (the "test" sample) and the standard in the chosen solvent.
- Preparation of Dilutions:
 - Create a series of five to six dilutions from the stock solutions of both the test sample and the standard.
 - The concentrations should be carefully chosen so that the absorbance of each solution at the excitation wavelength is below 0.1 (and preferably below 0.05) in a 10 mm cuvette.^[10] ^[13] This is critical to avoid inner filter effects where the sample itself reabsorbs emitted light, leading to non-linear relationships and inaccurate measurements.^[10]
- Absorbance Measurement:
 - Set the excitation wavelength (e.g., ~750 nm for **Sulfo-Cy7 amine**) on the UV-Vis spectrophotometer.
 - Record the absorbance of each diluted solution (for both test and standard) at this excitation wavelength.
- Fluorescence Measurement:

- Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.
- Record the fluorescence emission spectrum for each of the prepared dilutions. Ensure that the experimental conditions (e.g., excitation/emission slit widths, detector voltage) are identical for all measurements of the test sample and the standard.[\[13\]](#)
- Data Integration:
 - Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.[\[10\]](#)[\[12\]](#) Most instrument software includes a function for this calculation.

III. Data Analysis and Calculation

- Plotting: For both the test sample and the standard, create a plot of the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
- Linear Regression: Perform a linear regression for both sets of data. The resulting plots should be linear, and the slope (gradient) of each line should be determined.[\[10\]](#)
- Quantum Yield Calculation: The quantum yield of the test sample ($\Phi_{f,X}$) is calculated using the following equation:[\[10\]](#)[\[12\]](#)

$$\Phi_{f,X} = \Phi_{f,ST} * (\text{GradX} / \text{GradST}) * (\eta_X^2 / \eta_{ST}^2)$$

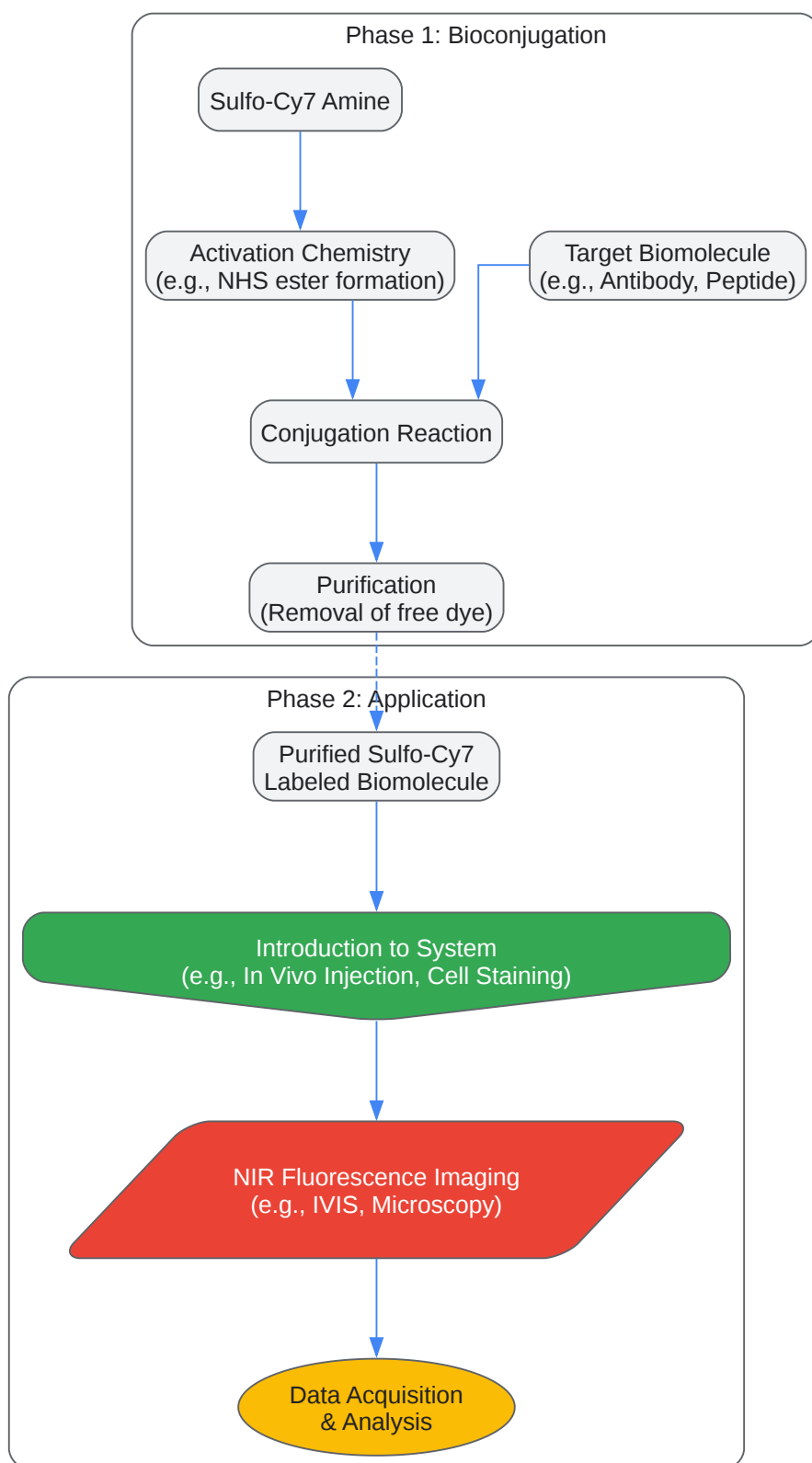
Where:

- $\Phi_{f,X}$ is the fluorescence quantum yield of the test sample.
- $\Phi_{f,ST}$ is the known fluorescence quantum yield of the standard.
- GradX is the gradient from the plot of integrated fluorescence vs. absorbance for the test sample.
- GradST is the gradient from the plot of integrated fluorescence vs. absorbance for the standard.

- η_X is the refractive index of the solvent used for the test sample.
- η_{ST} is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term (η_X^2 / η_{ST}^2) cancels out to 1).

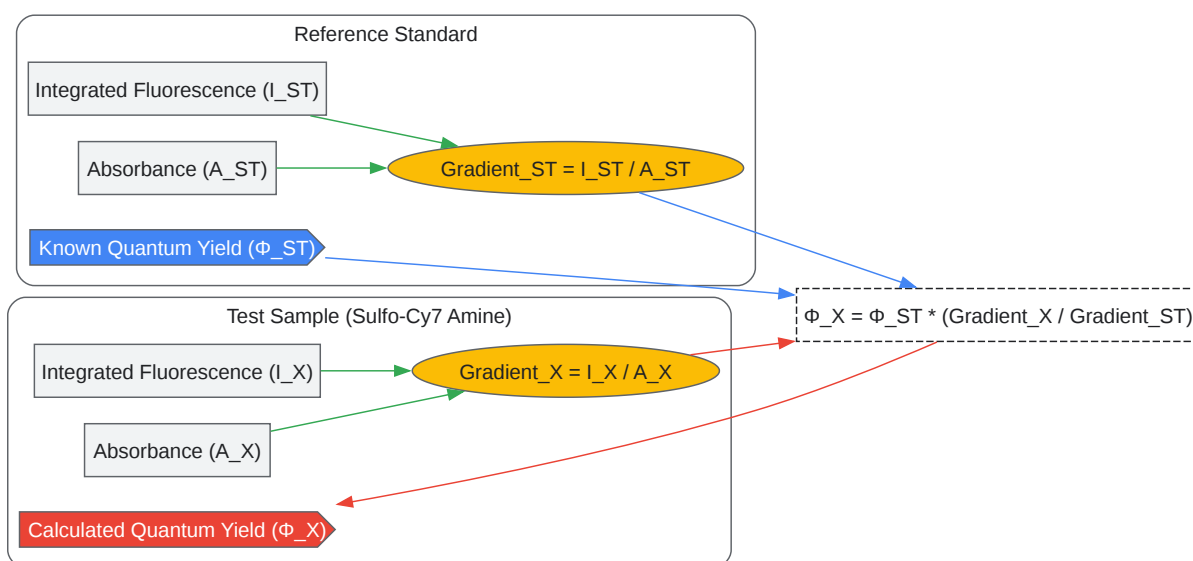
Visualizations: Workflows and Methodologies

Diagrams are essential for illustrating complex experimental logic and workflows. The following visualizations, created using the DOT language, depict the key processes associated with the use and characterization of **Sulfo-Cy7 amine**.



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Caption: Workflow for bioconjugation of **Sulfo-Cy7 amine** and its use in NIR fluorescence imaging.



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Caption: Logical diagram for the comparative method of determining fluorescence quantum yield.

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References

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Sulfo-Cy7 amine, 2236573-39-8 | BroadPharm [broadpharm.com]
- 3. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. diSulfo-Cy7 NHS Ester, 1603861-95-5 | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. iss.com [iss.com]
- 14. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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